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Introduction
ent-Paroxetine, the (+)-(3R,4S) enantiomer of the widely-known selective serotonin reuptake

inhibitor (SSRI) Paroxetine, serves as a critical reference standard in the pharmaceutical

industry. Its primary role is in the quality control and chiral purity analysis of Paroxetine drug

substances and products. Ensuring the enantiomeric purity of Paroxetine is paramount, as

different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological

profiles. This guide provides an in-depth overview of the essential spectroscopic techniques

used to characterize ent-Paroxetine Hydrochloride: Nuclear Magnetic Resonance (NMR)

Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is intended for researchers, analytical scientists, and quality control

professionals involved in the development, manufacturing, and analysis of pharmaceuticals.

The methodologies and data presented herein are foundational for establishing the identity,

structure, and purity of ent-Paroxetine Hydrochloride.

A Note on Enantiomeric Spectroscopic Data
It is a fundamental principle of stereochemistry that enantiomers, such as Paroxetine and ent-

Paroxetine, are physically and chemically identical in an achiral environment. Consequently,

their spectroscopic data generated under such conditions—including NMR spectra in achiral

solvents, standard IR spectra, and mass spectra—are indistinguishable. The data presented in

this guide is based on comprehensive sources for Paroxetine Hydrochloride.[1] Given this
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principle, this spectroscopic profile serves as a definitive reference for ent-Paroxetine
Hydrochloride (CAS 130855-30-0), also known as Paroxetine Impurity D.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the elucidation of the molecular structure

of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information

about the chemical environment of individual atoms, allowing for unambiguous structural

assignment.

Scientific Principles and Experimental Causality
¹H NMR provides information on the number of different types of protons, their electronic

environments, and their proximity to other protons. ¹³C NMR complements this by providing a

spectrum where each unique carbon atom in the molecule gives a distinct signal. For a

molecule like ent-Paroxetine, which has multiple stereocenters and distinct aromatic and

aliphatic regions, NMR is indispensable for confirming its complex structure. The choice of

solvent (e.g., DMSO-d₆ or CDCl₃) is critical; it must dissolve the analyte without contributing

interfering signals in the regions of interest. Tetramethylsilane (TMS) is typically used as an

internal standard for chemical shift referencing (0.00 ppm) due to its chemical inertness and

single, sharp resonance peak.

Detailed Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Accurately weigh approximately 5-10 mg of ent-Paroxetine
Hydrochloride and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆)

in a standard 5 mm NMR tube.

Internal Standard: Add a small amount of TMS to the solution to serve as a chemical shift

reference.

Instrumentation: Place the NMR tube into the spectrometer's probe.

Shimming: Perform automated or manual shimming of the magnetic field to optimize its

homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.

¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz

spectrometer might include a 30° pulse angle, a 2-second relaxation delay, and 16-32

scans.

The spectral width should be set to encompass all expected proton signals (e.g., 0-12

ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling,

simplifying the spectrum so that each unique carbon appears as a single line.

A greater number of scans (e.g., 1024 or more) is typically required due to the lower

natural abundance of the ¹³C isotope.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID)

signal. Phase and baseline correct the resulting spectrum and integrate the ¹H NMR signals.

NMR Data Summary for ent-Paroxetine Hydrochloride
The following tables summarize the characteristic chemical shifts. Data is referenced from

compiled sources for Paroxetine.[4]

Table 1: ¹H NMR Spectral Data | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment

| | :--- | :--- | :--- | :--- | | Aromatic Region | | ~7.10 - 7.30 | m | 4H | Fluorophenyl group protons | |

~6.80 | d | 1H | Benzodioxole proton | | ~6.70 | s | 1H | Benzodioxole proton | | ~6.60 | d | 1H |

Benzodioxole proton | | Aliphatic & Other | | ~5.95 | s | 2H | -O-CH₂-O- (methylenedioxy) | |

~3.50 - 4.20 | m | - | Piperidine & methoxy protons | | ~2.80 - 3.20 | m | - | Piperidine protons | |

~1.80 - 2.20 | m | - | Piperidine protons |

Table 2: Expected ¹³C NMR Spectral Data
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Chemical Shift (δ) ppm Assignment Category

~160 - 163 C-F (Fluorophenyl)

~147 - 148 Aromatic C-O (Benzodioxole)

~141 - 142 Aromatic C-O (Benzodioxole)

~130 - 132 Aromatic CH (Fluorophenyl)

~115 - 116 Aromatic CH (Fluorophenyl)

~108 - 109 Aromatic CH (Benzodioxole)

~105 - 106 Aromatic CH (Benzodioxole)

~101 -O-CH₂-O- (methylenedioxy)

~100 - 101 Aromatic CH (Benzodioxole)

~68 - 70 -CH₂-O- (methoxy)

~45 - 55 Piperidine CH₂

~40 - 42 Piperidine CH

| ~34 - 36 | Piperidine CH |

Workflow Diagram: NMR Analysis

Sample Preparation Data Acquisition Data Processing & Analysis
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Caption: Workflow for structural elucidation via NMR.

Infrared (IR) Spectroscopy
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IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in

a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of

specific chemical bonds.

Scientific Principles and Experimental Causality
When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The

frequencies that are absorbed are characteristic of the bond type and its environment. For ent-
Paroxetine Hydrochloride, key functional groups like the secondary amine (N-H), aromatic

rings (C-H and C=C), ether linkages (C-O), and the methylenedioxy group will produce

characteristic absorption bands. Attenuated Total Reflectance (ATR) is a common sampling

technique because it requires minimal sample preparation and is non-destructive.

Detailed Experimental Protocol: ATR-FTIR
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a

background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the

sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

Sample Application: Place a small amount of the solid ent-Paroxetine Hydrochloride
powder directly onto the ATR crystal.

Pressure Application: Use the instrument's pressure arm to press the sample firmly and

evenly against the crystal surface. Good contact is essential for obtaining a high-quality

spectrum.

Data Acquisition: Initiate the scan. The instrument will typically co-add multiple scans (e.g.,

16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Data Processing: The instrument software automatically performs the background

subtraction and presents the final transmittance or absorbance spectrum.

IR Data Summary for ent-Paroxetine Hydrochloride
The following table lists the principal IR absorption bands and their assignments.[5][6]

Table 3: Key FT-IR Absorption Bands
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Wavenumber (cm⁻¹) Vibration Type
Functional Group
Assignment

3300 - 3400 N-H Stretch
Secondary amine
(piperidine)

2800 - 2900 C-H Stretch Aliphatic CH and CH₂

~1600, ~1510, ~1470 C=C Stretch Aromatic ring stretching

~1250 C-O Stretch Aryl ether

~1100 C-O Stretch Aliphatic ether

~1040 C-O Stretch Methylenedioxy group

| 600 - 1400 | Various | Fingerprint Region (confirms overall structure) |

Workflow Diagram: IR Analysis

Clean ATR Crystal Record Background
Spectrum

Place Sample
on Crystal Apply Pressure Acquire Sample

Spectrum
Background Subtraction

(Automated)
Identify Characteristic

Peaks

Click to download full resolution via product page

Caption: Standard workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is used to determine the molecular weight of a compound and can provide structural

information through analysis of its fragmentation patterns.

Scientific Principles and Experimental Causality
Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with liquid

chromatography (LC-MS). It is ideal for polar molecules like ent-Paroxetine Hydrochloride, as

it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation in the

source. Tandem mass spectrometry (MS/MS) is then used to induce and analyze
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fragmentation. In MS/MS, the [M+H]⁺ ion is selected, subjected to collision-induced

dissociation (CID) with an inert gas, and the resulting fragment ions are detected. This

fragmentation pattern is highly reproducible and serves as a structural fingerprint.

Detailed Experimental Protocol: LC-ESI-MS/MS
Sample Preparation: Prepare a dilute solution of ent-Paroxetine Hydrochloride (e.g., 1

µg/mL) in a suitable solvent mixture like methanol/water or acetonitrile/water, often with a

small amount of acid (e.g., 0.1% formic acid) to promote protonation.

Chromatography (Optional but Recommended): Inject the sample into an HPLC system

(e.g., with a C18 column) to separate the analyte from any impurities before it enters the

mass spectrometer.

Ionization: The eluent from the LC is directed into the ESI source. A high voltage is applied,

creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules

become charged, forming gaseous ions.

Full Scan MS (MS1): First, acquire a full scan spectrum to identify the protonated molecular

ion [M+H]⁺. For ent-Paroxetine (free base MW ≈ 329.37), this will appear around m/z 330.2.

Tandem MS (MS/MS):

Set the mass spectrometer to isolate the [M+H]⁺ ion (m/z 330.2).

Introduce a collision gas (e.g., argon) into the collision cell to induce fragmentation.

Scan the second mass analyzer to detect the resulting fragment ions. This is known as a

product ion scan.

Data Analysis: Analyze the product ion spectrum to identify characteristic fragments that

confirm the molecular structure.

Mass Spectrometry Data Summary
The ESI mass spectrum of ent-Paroxetine in positive ion mode is characterized by the

protonated molecular ion and specific, reproducible fragments.[7][8][9]
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Table 4: ESI-MS/MS Fragmentation Data

m/z Ion Identity Description

~330.2 [M+H]⁺
Protonated molecular ion
of the free base

~192.1 [C₁₂H₁₄NO]⁺

Major fragment resulting from

cleavage of the ether linkage

to the piperidine ring

| ~70.0 | [C₄H₈N]⁺ | Fragment corresponding to a portion of the piperidine ring |

Workflow Diagram: MS Fragmentation Pathway

ent-Paroxetine [M+H]⁺
m/z ≈ 330.2

Fragment Ion
m/z ≈ 192.1

 CID 

Fragment Ion
m/z ≈ 70.0

 CID 

Click to download full resolution via product page

Caption: Primary fragmentation of ent-Paroxetine in MS/MS.

Conclusion
The structural integrity and identity of ent-Paroxetine Hydrochloride can be unequivocally

established through a combination of NMR, IR, and MS techniques. NMR spectroscopy

provides a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the

presence of key functional groups, and mass spectrometry verifies the molecular weight and

provides a characteristic fragmentation fingerprint. The data and protocols outlined in this guide

serve as a comprehensive reference for the analytical characterization of this important
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pharmaceutical standard, ensuring the quality and safety of its corresponding therapeutic drug,

Paroxetine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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